1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H7F4NO and a molecular weight of 245.17 g/mol This compound features a cyclopropane ring substituted with a phenyl group that contains both fluoro and trifluoromethoxy substituents, as well as a nitrile group
Preparation Methods
The synthesis of 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using a reagent like diazomethane or a similar carbene source. The reaction conditions typically require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow chemistry or the use of alternative reagents that are more readily available and less hazardous. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce the nitrile group to an amine.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features and functional groups.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethoxy groups can enhance binding affinity and selectivity towards these targets by influencing the electronic and steric properties of the compound . The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar compounds to 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile include:
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: This compound shares the fluoro and trifluoromethyl substituents but differs in the presence of a boronic acid group instead of a cyclopropane ring and nitrile group.
4-(Trifluoromethoxy)phenyl-containing polymers: These polymers contain the trifluoromethoxyphenyl group and are used in various applications, such as electrochromic devices.
Properties
Molecular Formula |
C11H7F4NO |
---|---|
Molecular Weight |
245.17 g/mol |
IUPAC Name |
1-[2-fluoro-4-(trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H7F4NO/c12-9-5-7(17-11(13,14)15)1-2-8(9)10(6-16)3-4-10/h1-2,5H,3-4H2 |
InChI Key |
CXYPWHFBOBBTLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(C=C(C=C2)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.